molecular formula C7H14ClN B7971214 (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride

(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B7971214
M. Wt: 147.64 g/mol
InChI Key: IZZMPZQAQTXAHW-VWZUFWLJSA-N
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Description

(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride (CAS: 7242-92-4) is a bicyclic amine derivative with a molecular formula of C₇H₁₃N·HCl and a molecular weight of 172.09 g/mol (as the hydrochloride salt) . It is primarily used in laboratory research, particularly in medicinal chemistry for synthesizing receptor-targeted compounds. The compound’s rigid bicyclo[2.2.1]heptane scaffold and stereochemistry (1R,2R,4S) contribute to its unique physicochemical and pharmacological properties, such as enhanced receptor binding selectivity and metabolic stability .

Properties

IUPAC Name

(1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H/t5-,6+,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZMPZQAQTXAHW-VWZUFWLJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@H]2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65481-69-8
Record name Endo-bicyclo[2.2.1]heptan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Amine derivatives

    Substitution: Substituted amine derivatives

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Stereochemical Impact

The pharmacological activity of bicyclo[2.2.1]heptane derivatives is highly sensitive to stereochemistry and substituent modifications. Key analogs include:

Table 1: Structural Comparison of Bicyclo[2.2.1]heptane Derivatives
Compound Name Stereochemistry Substituents/Modifications Molecular Weight (g/mol) Key Applications Reference
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine HCl 1R,2R,4S –NH₂ (amine), HCl salt 172.09 NMDA/A1AR receptor studies
TC-5214 (S-(+)-Mecamylamine) 1R,2S,4S –N(CH₃)₂, –CH₃ groups at C2 and C3 203.8 (HCl salt) Antidepressant (NNR modulator)
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)-bicyclo[2.2.1]heptan-2-amine (5a) 2R configuration Phenyl and piperidinylethyl groups at C2 314.48 NMDA receptor antagonist
(1S,4R)-Bicyclo[2.2.1]heptan-2-amine 1S,4R –NH₂ (amine) 111.18 (free base) CXCR2 antagonist synthesis
3-(Isopropyl)-bicyclo[2.2.1]heptan-2-amine HCl 1R,2R,3R,4S –NH₂, –CH(CH₃)₂ at C3 219.71 Agrochemical research

Key Observations :

  • Stereochemistry : The (1R,2R,4S) configuration of the target compound distinguishes it from TC-5214 (1R,2S,4S), which exhibits neuronal nicotinic receptor (NNR) antagonism for antidepressant effects .
  • Substituents : Bulky groups (e.g., phenyl in compound 5a) enhance NMDA receptor affinity but increase cytotoxicity compared to the simpler amine group in the target compound .
  • Salt Forms : Hydrochloride salts (e.g., target compound, TC-5214) improve solubility and stability for in vivo applications .

Pharmacological and Toxicological Profiles

Table 2: Receptor Affinity and Toxicity Data
Compound Target Receptor(s) IC₅₀/EC₅₀ (μM) Cytotoxicity (MDCK Cells, LC₅₀, μM) Notes Reference
Target Compound A1 Adenosine (A1AR) ~10 (selective) Not reported Preferred isomer for A1AR selectivity
TC-5214 Neuronal Nicotinic (α3β4) 0.1–1.0 >100 Antidepressant efficacy in clinical trials
Compound 5a NMDA (PCP site) 3.2 250 Higher receptor affinity vs. memantine
Memantine (Control) NMDA 0.5–2.0 500 Clinically used NMDA antagonist

Key Findings :

  • Receptor Selectivity : The target compound’s (1R,2R,4S) configuration confers A1AR selectivity, whereas TC-5214’s tetramethyl groups enhance NNR antagonism .
  • Toxicity : Bulky substituents (e.g., compound 5a’s phenyl group) reduce therapeutic indices compared to the target compound’s simpler structure .

Biological Activity

(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic compound that has garnered attention due to its potential biological activities, particularly as a pharmacological agent. This article delves into its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H13_{13}N·HCl
  • Molecular Weight : 111.18 g/mol
  • CAS Number : 7242-92-4

The compound features a bicyclic structure that influences its interaction with biological receptors, particularly in the central nervous system.

NMDA Receptor Antagonism

Research has indicated that derivatives of bicyclo[2.2.1]heptane, including this compound, exhibit significant activity as noncompetitive antagonists at NMDA receptors. These receptors are critical for synaptic plasticity and memory function.

  • Binding Affinity : One study reported an IC50_{50} value of 7.86 μM for related compounds at NMDA receptors, suggesting moderate binding affinity .
  • Neuroprotective Activity : In vivo studies demonstrated neuroprotective effects in the maximal electroshock (MES) test at doses of 100 mg/kg .

Orexin Receptor Antagonism

The compound has also been investigated for its role as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite.

  • Therapeutic Implications : Antagonists of orexin receptors have potential applications in treating sleep disorders such as insomnia and narcolepsy . The compounds derived from bicyclo[2.2.1]heptane structures may offer new avenues for pharmacotherapy in these areas.

Study on NMDA Receptor Antagonism

A study focused on various bicyclo[2.2.1]heptane derivatives found that specific substitutions could enhance NMDA receptor antagonism:

CompoundIC50_{50} (μM)Ki_i (μM)Neuroprotection (mg/kg)
5a7.865.28100

This data highlights the compound's potential as a lead for developing new neuroprotective agents .

Orexin Receptor Studies

Research into orexin receptor antagonists derived from bicyclo[2.2.1]heptane has shown promise in addressing eating disorders and cognitive dysfunctions:

  • Mechanism of Action : These compounds inhibit orexin signaling, which could help regulate appetite and sleep-wake cycles .

Q & A

Q. What are the recommended methods for synthesizing (1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine hydrochloride with high enantiomeric purity?

The synthesis typically involves catalytic hydrogenation of a norbornene-derived precursor or chiral resolution of racemic mixtures. For example, chiral HPLC using cellulose-based columns (e.g., Chiralpak® IC) can resolve enantiomers, achieving >97% purity . Alternative routes include stereoselective reductive amination of bicyclic ketones using catalysts like RuCl[(R,R)-TsDPEN] for asymmetric transfer hydrogenation . Key intermediates should be characterized via 1^1H/13^{13}C NMR and polarimetry to confirm stereochemistry.

Q. How should solubility and stability be optimized for in vitro assays?

The compound is water-soluble (up to 100 mM in H2_2O) but degrades under prolonged exposure to light or acidic conditions (>pH 5). For stability, prepare fresh solutions in deionized water (pH 3–4 adjusted with HCl) and store at 4°C for ≤24 hours. For cell-based studies, use inert buffers like PBS with 0.1% BSA to prevent nonspecific binding .

Q. What analytical techniques are critical for confirming structural integrity and stereochemistry?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify bicyclic scaffold integrity (e.g., characteristic peaks at δ 1.2–2.8 ppm for bridgehead protons) .
  • Chiral HPLC : To confirm enantiomeric excess (e.g., Chiralpak® AD-H column, hexane:isopropanol 90:10, 1 mL/min flow rate) .
  • X-ray crystallography : For absolute configuration validation, particularly in resolving ambiguities in NOESY or ROESY data .

Q. What safety precautions are essential during handling?

The compound is classified as a flammable liquid (GHS Category 2) and causes severe skin/eye irritation (GHS Category 1). Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid sparks or heat. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the stereochemistry of (1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine influence its pharmacological activity?

The (1R,2R,4S) enantiomer shows higher affinity for neuronal nicotinic receptors (NNRs) compared to its (1S,2S,4R) counterpart. For example, in TC-5214 (a structurally related NNR antagonist), the S-(+)-enantiomer exhibited 10-fold greater potency in depression models due to preferential binding to α4β2 and α3β4 subtypes . Molecular docking studies suggest bridgehead methyl groups and amine orientation are critical for receptor interactions .

Q. How can researchers resolve contradictions in reported receptor binding vs. in vivo efficacy data?

Discrepancies may arise from off-target effects or pharmacokinetic variability. To address this:

  • Perform radioligand displacement assays (e.g., 3^3H-epibatidine for NNRs) under standardized conditions (pH 7.4, 25°C).
  • Validate findings using conditional knockout models to isolate target receptors.
  • Compare plasma/tissue concentrations via LC-MS to ensure bioactive levels are achieved in vivo .

Q. What strategies improve metabolic stability for CNS-targeted applications?

  • Structural modification : Introduce electron-withdrawing groups (e.g., -CF3_3) at the bridgehead to reduce CYP450-mediated oxidation.
  • Prodrug design : Esterification of the amine group enhances blood-brain barrier permeability, with enzymatic cleavage restoring active form .
  • Co-administration with CYP inhibitors : Use ketoconazole or ritonavir in preclinical models to prolong half-life .

Q. How do environmental factors (pH, temperature) affect compound stability during long-term storage?

Accelerated stability studies show:

  • Solid state : Stable for ≥6 months at -20°C (desiccated, inert atmosphere). Degradation ≤2% by HPLC.
  • Aqueous solution : Degrades rapidly at pH >6 (t1/2_{1/2} = 48 hours at pH 7.4, 25°C). Freeze-dried formulations with mannitol excipients improve stability to >90% over 30 days .

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